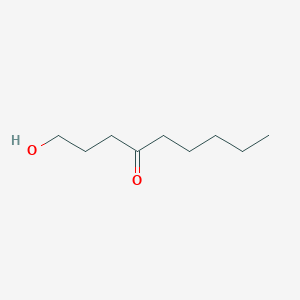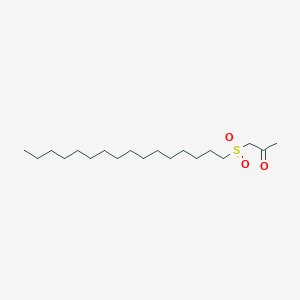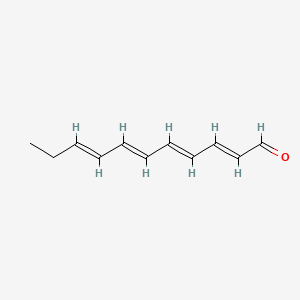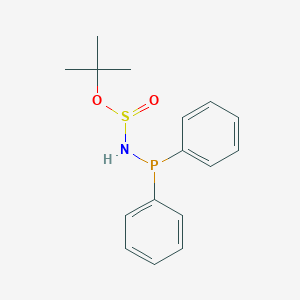![molecular formula C12H11N3 B14319453 Pyridine, 2-[(4-methylphenyl)azo]- CAS No. 110015-48-0](/img/structure/B14319453.png)
Pyridine, 2-[(4-methylphenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[(4-methylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methylaniline followed by azo coupling with pyridine. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium for the coupling reaction. The general steps are as follows:
Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with pyridine in a basic medium, such as sodium hydroxide (NaOH), to form Pyridine, 2-[(4-methylphenyl)azo]-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Pyridine, 2-[(4-methylphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
科学的研究の応用
Chemistry: Pyridine, 2-[(4-methylphenyl)azo]- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its azo group can be cleaved by certain enzymes, making it useful in enzymatic assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, Pyridine, 2-[(4-methylphenyl)azo]- is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles, inks, and coatings.
作用機序
The mechanism of action of Pyridine, 2-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo group (N=N) can undergo reduction to form amine derivatives, which can then interact with biological molecules. The compound’s effects are mediated through its ability to bind to specific sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes.
類似化合物との比較
- Pyridine, 2-[(4-chlorophenyl)azo]-
- Pyridine, 2-[(4-nitrophenyl)azo]-
- Pyridine, 2-[(4-methoxyphenyl)azo]-
Comparison: Pyridine, 2-[(4-methylphenyl)azo]- is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, nitro, methoxy), the methyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes. This can result in differences in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
特性
CAS番号 |
110015-48-0 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
(4-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-7-11(8-6-10)14-15-12-4-2-3-9-13-12/h2-9H,1H3 |
InChIキー |
BESWTOIHYCYWCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)


![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)

